molecular formula C19H15FN4S B2558358 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946236-12-0

3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2558358
M. Wt: 350.42
InChI Key: QSTIAQTUANBDBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

The reaction of similar compounds with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the density of a similar compound “3-(4-Fluorophenyl)propionic acid” is 1.2±0.1 g/cm^3 .

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety, similar to the one in the query chemical, have been synthesized and evaluated for their potential antioxidant and antimicrobial activities. For instance, 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione derivatives exhibited significant in vitro scavenging of DPPH and superoxide radicals, and lipid peroxidation inhibition effects, suggesting antioxidant capabilities. Additionally, certain derivatives demonstrated antimicrobial properties against various microorganisms, indicating potential applications in combating microbial infections (Baytas et al., 2012).

Synthesis and Characterization of Novel Derivatives

Research on the synthesis of novel derivatives involving indole and triazole structures has led to the development of compounds with potentially useful biological activities. For example, the synthesis of 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazole derivatives, which exhibited good anti-inflammatory and antimicrobial activities, highlights the versatility of these chemical scaffolds in generating biologically active molecules (Rathod et al., 2008).

Anticonvulsant Evaluation

The anticonvulsant potential of indole and triazine derivatives has been explored, with certain compounds showing significant activity in maximal electroshock and pentylenetetrazole seizure models. This suggests the potential use of such compounds in the development of new anticonvulsant drugs (Ahuja & Siddiqui, 2014).

Catalysis and Synthetic Applications

Indole derivatives have been used in catalytic processes to synthesize a variety of organic molecules. For example, 3-allyl-N-(alkoxycarbonyl)indoles were synthesized via reactions catalyzed by a bimetallic catalyst, showcasing the utility of these compounds in organic synthesis (Kamijo & Yamamoto, 2003).

Photophysical Properties

The study of indole derivatives' photophysical properties, including their electronic absorption and fluorescence spectra, provides insights into their potential applications in materials science, such as in the development of novel fluorophores and optical materials (Kunabenchi et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound “3-(4-Fluorophenyl)propionic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research of similar compounds involve exploring the scope and applicability of new reactions towards the synthesis of related new heterocycles .

properties

IUPAC Name

3-[4-(4-fluorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4S/c1-2-11-25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-12-21-17-6-4-3-5-15(16)17/h2-10,12,21H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTIAQTUANBDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

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